molecular formula C6H7N3O B011727 3-Methylpyrazine-2-carboxamide CAS No. 104893-52-9

3-Methylpyrazine-2-carboxamide

Cat. No.: B011727
CAS No.: 104893-52-9
M. Wt: 137.14 g/mol
InChI Key: WJGJXEZJUDFRJG-UHFFFAOYSA-N
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Description

3-Methylpyrazine-2-carboxamide: is an organic compound with the molecular formula C6H7N3O. It is a derivative of pyrazine, characterized by a methyl group at the third position and a carboxamide group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrazine-2-carboxamide typically involves the reaction of 3-methylpyrazine with a suitable amide-forming reagent. One common method is the reaction of 3-methylpyrazine with ammonium carbonate under controlled conditions to yield the desired carboxamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methylpyrazine-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with specific electronic and optical properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. It has shown activity against certain bacterial strains and is being investigated for its role in developing new antibiotics .

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Methylpyrazine-2-carboxamide in biological systems involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes critical for bacterial survival, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are still under investigation, but it is known to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

    Pyrazinamide: A well-known antitubercular agent with a similar structure but different functional groups.

    3-Chloropyrazine-2-carboxamide: Another derivative with a chlorine atom instead of a methyl group.

    N-(4-chlorophenyl)pyrazine-2-carboxamide: A compound with a substituted phenyl group.

Uniqueness: 3-Methylpyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4-5(6(7)10)9-3-2-8-4/h2-3H,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGJXEZJUDFRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551839
Record name 3-Methylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104893-52-9
Record name 3-Methylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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